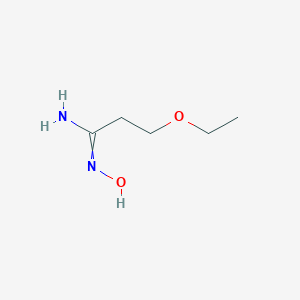

3-ethoxy-N'-hydroxypropanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethoxy-N’-hydroxypropanimidamide is an organic compound with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol . It is primarily used in research and development within the fields of chemistry and biology.

Méthodes De Préparation

3-ethoxy-N’-hydroxypropanimidamide can be synthesized through the reaction of 3-ethoxypropionitrile with hydroxylamine hydrochloride and sodium hydroxide in a mixture of ethanol and water at room temperature for 16 hours . The reaction mixture is then concentrated under reduced pressure, admixed with dichloromethane, and filtered. The filtrate is concentrated again under reduced pressure, and the residue is used without further purification .

Analyse Des Réactions Chimiques

3-ethoxy-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents, but specific conditions and products are not extensively studied.

Applications De Recherche Scientifique

3-ethoxy-N’-hydroxypropanimidamide is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

Biology: It is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: Research involving this compound aims to develop new pharmaceuticals and therapeutic agents.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-ethoxy-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

3-ethoxy-N’-hydroxypropanimidamide can be compared with similar compounds such as:

3-ethoxypropionitrile: The precursor in its synthesis.

N-hydroxypropanimidamide: A structurally related compound with similar functional groups.

Ethoxypropionamide: Another related compound used in similar research applications.

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Activité Biologique

3-Ethoxy-N'-hydroxypropanimidamide, with the CAS number 188720-03-8, is a compound of interest due to its potential biological activities. This article compiles and synthesizes diverse research findings related to its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

- Molecular Formula : C5H12N2O2

- Molecular Weight : 132.16 g/mol

- Structure : The compound features an ethoxy group and a hydroxypropanimidamide moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, influencing various biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.

- Cell Cycle Regulation : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, suggesting that this compound could exhibit similar properties.

Biological Activity

Research indicates that compounds with structural similarities to this compound display a range of biological activities:

-

Anticancer Activity :

- Studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and tubulin polymerization inhibition. For instance, derivatives that bind to the colchicine site on tubulin have demonstrated significant antiproliferative effects (IC50 values ranging from nanomolar concentrations) .

- A comparative analysis suggests that the presence of an ethoxy group enhances the anticancer activity compared to methoxy derivatives .

- Selectivity Towards Cancer Cells :

Case Studies

Several studies provide insights into the biological effects of similar compounds:

- Study on Tubulin Interaction :

- Apoptosis Induction :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Potential enzyme inhibition and cell cycle arrest |

| Combretastatin A-4 | 1.1 µM | Tubulin polymerization inhibition |

| Other Ethoxy Derivatives | Varies (3–20 nM) | Apoptosis induction via mitochondrial pathway |

Propriétés

IUPAC Name |

3-ethoxy-N'-hydroxypropanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-9-4-3-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUNZGQTFBFHIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407742 |

Source

|

| Record name | 3-ethoxy-N'-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188720-03-8 |

Source

|

| Record name | 3-ethoxy-N'-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.